molecular formula C63H94N14O17S B15197584 Amvseflkqaw

Amvseflkqaw

Cat. No.: B15197584
M. Wt: 1351.6 g/mol
InChI Key: SUDAISORCUBKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amvseflkqaw, also known as Ac2-12, is a synthetic peptide derived from annexin 1. It is known for its anti-inflammatory properties and ability to inhibit leukocyte extravasation. The compound has a molecular weight of 1351.58 and a chemical formula of C63H94N14O17S .

Preparation Methods

Synthetic Routes and Reaction Conditions

Amvseflkqaw is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions

Amvseflkqaw undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acids, which can significantly impact the peptide’s biological activity .

Scientific Research Applications

Amvseflkqaw has a wide range of scientific research applications:

Mechanism of Action

Amvseflkqaw exerts its effects by mimicking the actions of annexin 1, a protein involved in the regulation of inflammation. The peptide binds to specific receptors on the surface of leukocytes, inhibiting their adhesion and migration. This action helps to reduce inflammation by preventing the accumulation of leukocytes at sites of injury or infection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence and modifications, which enhance its stability and biological activity compared to other similar peptides. Its ability to inhibit leukocyte extravasation makes it a valuable tool in inflammation research and potential therapeutic applications .

Properties

Molecular Formula

C63H94N14O17S

Molecular Weight

1351.6 g/mol

IUPAC Name

4-[[2-[[2-[[2-(2-acetamidopropanoylamino)-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C63H94N14O17S/c1-33(2)28-46(59(89)70-42(20-14-15-26-64)56(86)71-43(21-23-50(65)80)55(85)68-36(6)54(84)75-48(63(93)94)30-39-31-66-41-19-13-12-18-40(39)41)73-60(90)47(29-38-16-10-9-11-17-38)74-57(87)44(22-24-51(81)82)72-61(91)49(32-78)76-62(92)52(34(3)4)77-58(88)45(25-27-95-8)69-53(83)35(5)67-37(7)79/h9-13,16-19,31,33-36,42-49,52,66,78H,14-15,20-30,32,64H2,1-8H3,(H2,65,80)(H,67,79)(H,68,85)(H,69,83)(H,70,89)(H,71,86)(H,72,91)(H,73,90)(H,74,87)(H,75,84)(H,76,92)(H,77,88)(H,81,82)(H,93,94)

InChI Key

SUDAISORCUBKHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C

Origin of Product

United States

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